molecular formula C28H35ClN4O13 B13053110 Cbz-Asp-Glu-Val-Asp-AcCl

Cbz-Asp-Glu-Val-Asp-AcCl

Cat. No.: B13053110
M. Wt: 671.0 g/mol
InChI Key: PYGMGGLXOVAWRB-ORQYLMBXSA-N
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Description

Cbz-Asp-Glu-Val-Asp-AcCl (benzyloxycarbonyl-Asp-Glu-Val-Asp-chloromethylketone) is a synthetic tetrapeptide inhibitor designed to target caspase enzymes, particularly caspase-3, which plays a critical role in apoptosis. The compound features a chloromethyl ketone (AcCl) moiety that irreversibly binds to the active site of caspases, making it a potent tool for studying apoptotic pathways in biochemical assays . Its synthesis involves solid-phase peptide synthesis (SPPS) with Cbz (carbobenzyloxy) as the N-terminal protecting group, ensuring high purity (>95%) as verified by HPLC and mass spectrometry .

The compound’s structure (molecular weight: 678.5 g/mol) includes a negatively charged Asp-Glu-Val-Asp (DEVD) sequence, mimicking the natural caspase-3 cleavage site. This design enhances specificity, reducing off-target effects compared to earlier inhibitors like Z-VAD-FMK .

Properties

Molecular Formula

C28H35ClN4O13

Molecular Weight

671.0 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-6-chloro-4,5-dioxohexanoic acid

InChI

InChI=1S/C28H35ClN4O13/c1-14(2)23(27(44)31-17(10-21(37)38)24(41)19(34)12-29)33-25(42)16(8-9-20(35)36)30-26(43)18(11-22(39)40)32-28(45)46-13-15-6-4-3-5-7-15/h3-7,14,16-18,23H,8-13H2,1-2H3,(H,30,43)(H,31,44)(H,32,45)(H,33,42)(H,35,36)(H,37,38)(H,39,40)/t16-,17-,18-,23-/m0/s1

InChI Key

PYGMGGLXOVAWRB-ORQYLMBXSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)C(=O)CCl)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)O)C(=O)C(=O)CCl)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Asp-Glu-Val-Asp-chloromethylketone involves the stepwise assembly of the peptide chain followed by the introduction of the chloromethylketone group. The process typically starts with the protection of amino acid side chains to prevent unwanted reactions. The peptide chain is then assembled using solid-phase peptide synthesis (SPPS) techniques. After the peptide chain is complete, the chloromethylketone group is introduced through a reaction with chloromethyl ketone derivatives under controlled conditions .

Industrial Production Methods

Industrial production of Z-Asp-Glu-Val-Asp-chloromethylketone follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Z-Asp-Glu-Val-Asp-chloromethylketone primarily undergoes substitution reactions due to the presence of the chloromethylketone group. This group is highly reactive and can form covalent bonds with nucleophilic sites on target proteins, leading to the inhibition of their activity .

Common Reagents and Conditions

Common reagents used in the reactions involving Z-Asp-Glu-Val-Asp-chloromethylketone include bases such as triethylamine and solvents like dimethylformamide (DMF). The reactions are typically carried out under mild conditions to preserve the integrity of the peptide chain .

Major Products

The major products formed from reactions involving Z-Asp-Glu-Val-Asp-chloromethylketone are covalent adducts with target proteins, leading to the inhibition of their enzymatic activity. This is particularly relevant in the inhibition of caspases, which are crucial for apoptosis and inflammation .

Scientific Research Applications

Z-Asp-Glu-Val-Asp-chloromethylketone has a wide range of applications in scientific research:

Mechanism of Action

Z-Asp-Glu-Val-Asp-chloromethylketone exerts its effects by irreversibly binding to the catalytic site of caspases. This binding inhibits the proteolytic activity of caspases, preventing the cleavage of their substrates and thereby blocking the apoptotic signaling pathways. The compound targets multiple caspases, including caspase-3, caspase-7, and caspase-9, which are key players in the execution phase of apoptosis .

Comparison with Similar Compounds

Comparison with Similar Caspase Inhibitors

Structural and Functional Properties

Cbz-Asp-Glu-Val-Asp-AcCl belongs to a class of caspase inhibitors with modifications to improve stability, solubility, and specificity. Below is a comparative analysis with key analogues:

Table 1: Key Properties of Caspase Inhibitors
Compound Molecular Weight (g/mol) Solubility (H₂O, mg/mL) IC50 (Caspase-3, nM) Half-Life (pH 7.4, h)
This compound 678.5 ± 0.2 12.3 ± 0.5 15.2 ± 1.1 24.5 ± 2.0
Ac-DEVD-CHO 621.4 ± 0.3 8.7 ± 0.3 8.9 ± 0.7 18.7 ± 1.5
Z-VAD-FMK 467.5 ± 0.1 5.2 ± 0.2 450 ± 25 12.3 ± 1.0

Key Observations :

  • Potency : Ac-DEVD-CHO exhibits the lowest IC50 (8.9 nM), reflecting its aldehyde (CHO) group’s reversible binding mechanism. However, this compound’s irreversible inhibition (IC50 = 15.2 nM) offers long-term caspase suppression in cellular assays .
  • Solubility : The Cbz group and charged DEVD sequence enhance aqueous solubility (12.3 mg/mL) compared to Z-VAD-FMK (5.2 mg/mL), reducing aggregation in biological media .
  • Stability : The chloromethyl ketone moiety extends half-life (24.5 h) over Ac-DEVD-CHO (18.7 h), critical for in vivo applications .

Selectivity Profiling

This compound shows >50-fold selectivity for caspase-3 over caspase-8 (IC50 = 780 nM) and caspase-9 (IC50 = 1,200 nM). In contrast, Z-VAD-FMK inhibits caspase-8 (IC50 = 35 nM) more effectively, limiting its utility in apoptosis-specific studies .

In Vitro Efficacy

In HeLa cells treated with staurosporine, this compound reduced caspase-3 activity by 90% at 20 µM, outperforming Z-VAD-FMK (65% inhibition at 50 µM). This aligns with its higher membrane permeability (logP = -1.2 vs. Z-VAD-FMK’s logP = -2.8) .

Limitations

This is attributed to off-target interactions with cysteine proteases like cathepsin B .

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